molecular formula C10H12O4 B1306406 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde CAS No. 64673-04-7

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

Cat. No. B1306406
Key on ui cas rn: 64673-04-7
M. Wt: 196.2 g/mol
InChI Key: VGXGYHPTBPXION-UHFFFAOYSA-N
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Patent
US07947849B2

Procedure details

25.9 g (170 mmol) vanillin (Aldrich), 33.3 g (266 mmol) 2-bromoethanol (Aldrich), 35.2 g (255 mmol) potassium carbonate (Sigma-Aldrich), and 20 g molecular sieves (Aldrich) were combined in a 1 liter round bottom flask equipped with magnetic stirrer and nitrogen inlet. Acetone (600 ml) (Chromesolv for HPLC, >99.9%, Sigma-Aldrich) was added and the reaction mixture was refluxed for 16 hours using an external glycerol heating bath set to 65° C. The solids were filtered and the solvent was removed via rotary evaporation to yield a yellow oil. White crystals were obtained by recrystallization in ethyl alcohol at −20° C. (40% yield).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Br[CH2:13][CH2:14][OH:15].C(=O)([O-])[O-].[K+].[K+].CC(C)=O>C(O)C>[OH:15][CH2:14][CH2:13][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.9 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
33.3 g
Type
reactant
Smiles
BrCCO
Name
Quantity
35.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
set to 65° C
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed via rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Name
Type
Smiles
OCCOC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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